molecular formula C10H11N3OS B1297243 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone CAS No. 247109-18-8

1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone

Cat. No. B1297243
M. Wt: 221.28 g/mol
InChI Key: LQUMPKBXOTXOAY-UHFFFAOYSA-N
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Description

“1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone” is a compound that has been used as a reactant in the preparation of thiazole and thiadiazole derivatives . It is also known as 2-acetyl-3-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be around 71% .


Molecular Structure Analysis

The molecular structure of the compound is represented by the linear formula C10H11N3OS . The compound has a molecular weight of 221.28 .


Chemical Reactions Analysis

The compound has been used as a reactant in the preparation of thiazole and thiadiazole derivatives . It has also been used in the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .


Physical And Chemical Properties Analysis

The compound has a melting point range of 188–190°C . The IR spectrum is reported as 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

1,3,4-Thiadiazole derivatives, including 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone, are crucial in the synthesis of heterocyclic compounds due to their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The compound serves as a versatile precursor for the development of various bioactive molecules, highlighting its significance in medicinal chemistry (Lelyukh, 2019).

Pharmacological Potential and Chemical Modifications

The pharmacological potential of 1,3,4-thiadiazole and its derivatives is significantly attributed to the presence of the toxophoric N2C2S moiety, which imparts unique anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. This underscores the importance of chemical modifications to the thiadiazole nucleus to enhance bioavailability and counter antibiotic resistance challenges (Mishra et al., 2015).

Role in Antibiotic Resistance and Bioavailability

The stability and bioactive potential of thiadiazole derivatives are of particular interest in addressing the global issue of antibiotic resistance. By modifying the thiadiazole core with various bioactive moieties, researchers aim to develop new medicinal agents with improved solubility and bioavailability, which is a critical aspect in the journey from compound synthesis to drug development (Tiwary et al., 2016).

Safety And Hazards

The compound is classified as an irritant . It is recommended to handle the compound with care, using protective clothing and eye protection .

Future Directions

The compound and its derivatives have shown promising results in urease inhibitory activity evaluations . Therefore, they might be promising candidates for further evaluation and potential applications in medicinal chemistry .

properties

IUPAC Name

1-(5-amino-3-phenyl-3H-1,2,4-thiadiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7(14)13-9(12-10(11)15-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMPKBXOTXOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208071
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone

CAS RN

247109-18-8
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247109-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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